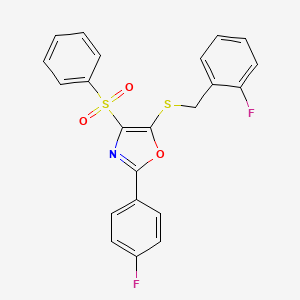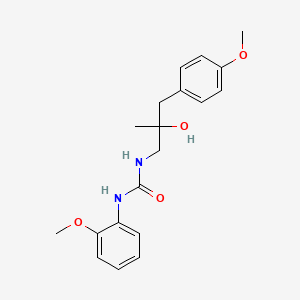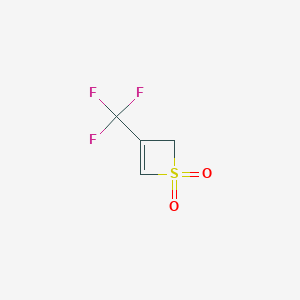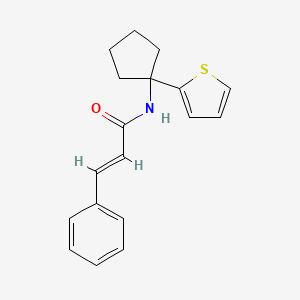![molecular formula C22H20N6O3 B2497323 3-(4-メトキシフェニル)-5-メチル-9-フェネチル-5H-[1,2,4]トリアゾロ[4,3-e]プリン-6,8(7H,9H)-ジオン CAS No. 921857-18-3](/img/structure/B2497323.png)
3-(4-メトキシフェニル)-5-メチル-9-フェネチル-5H-[1,2,4]トリアゾロ[4,3-e]プリン-6,8(7H,9H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of purine derivatives, a crucial category of heterocyclic aromatic organic compounds. Purine derivatives are known for their role in DNA and RNA as the building blocks adenine and guanine. They also find extensive use in medicine and pharmacology due to their biological significance and activity.
Synthesis Analysis
The synthesis of complex purine derivatives often involves multi-step organic reactions, including heterocycle formation, alkylation, and substitution reactions. For example, the synthesis of related triazolopurines can involve steps starting from simple purine bases, incorporating various substituents through reactions like the Suzuki coupling or the Sonogashira reaction for introducing phenyl or methoxy groups (Düğdü et al., 2013).
Molecular Structure Analysis
The molecular structure of purine derivatives, including the target compound, can be characterized using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide insights into the compound's conformation, electronic structure, and bonding patterns. For instance, crystal structure determination can reveal the presence of specific conformations and hydrogen bonding patterns in the crystal lattice (Wang et al., 2011).
科学的研究の応用
- トリアゾールは抗菌特性を示し、3-(4-メトキシフェニル)-5-メチル-9-フェネチル-5H-[1,2,4]トリアゾロ[4,3-e]プリン-6,8(7H,9H)-ジオンなどの誘導体は、潜在的な抗菌剤として機能する可能性があります。 研究者らは、多剤耐性病原体に対するその有効性を調査しています .
- トリアゾールにおけるアゾール部分は、抗真菌薬の共通の特徴です。ボリコナゾールやフルコナゾールなどの化合物は、この構造モチーフを含んでいます。 当社の化合物の抗真菌活性を調査することで、その治療の可能性についての洞察を得ることができます .
- トリアゾール誘導体は、その抗癌効果について研究されてきました。研究者らは、癌細胞株に対するその影響、腫瘍増殖阻害、および潜在的な作用機序を調査しています。 当社の化合物は、同様の特性を示す可能性があります .
- 抗酸化物質は、酸化損傷の防止に重要な役割を果たします。当社の化合物を含む置換トリアゾールは、抗酸化特性を持つ可能性があります。 研究者らは、フリーラジカルを捕捉し、細胞を酸化ストレスから保護する能力を調査しています .
- トリアゾールは、抗ウイルス剤として調査されてきました。 当社の化合物のウイルス複製に対する影響を研究することで、研究者らは特定のウイルスに対するその潜在的な有効性を評価することができます .
- 一部のトリアゾール誘導体は、神経保護効果を示します。研究者らは、アルツハイマー病やパーキンソン病などの神経変性疾患に対するその影響を調査しています。 当社の化合物の構造は、神経受容体と相互作用する可能性を示唆しています .
抗菌活性
抗真菌の可能性
抗癌特性
抗酸化活性
抗ウイルスの可能性
神経学的応用
作用機序
Target of Action
It’s worth noting that triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Triazole compounds are known for their versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Triazole compounds are known for their versatile biological activities, suggesting that they may have various effects at the molecular and cellular level .
生化学分析
Biochemical Properties
These interactions can be highly specific, depending on the structure of the triazole compound and the biomolecules it interacts with .
Cellular Effects
Other triazole compounds have been shown to have significant effects on cell function . For example, some triazole compounds can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other triazole compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-26-20-17(19(29)23-22(26)30)27(13-12-14-6-4-3-5-7-14)21-25-24-18(28(20)21)15-8-10-16(31-2)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBUGJBJJHSZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate](/img/structure/B2497240.png)


![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2497245.png)



![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2497252.png)
![3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2497254.png)
![2-methoxy-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2497255.png)
![6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)
![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)

![1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile](/img/structure/B2497263.png)